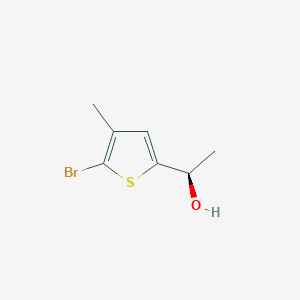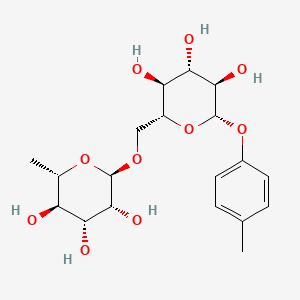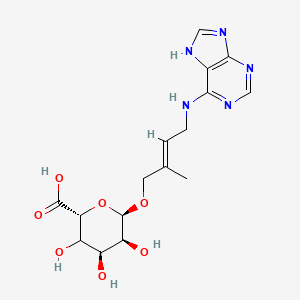
trans-Zeatin-O-beta-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Zeatin-O-beta-D-glucuronide: is a derivative of trans-zeatin, a type of cytokinin, which is a class of plant hormones that promote cell division and growth. Cytokinins play a crucial role in various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence. This compound is specifically known for its role in plant metabolism and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-beta-D-glucuronide typically involves the glucuronidation of trans-zeatin. This process can be catalyzed by enzymes such as UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase. The reaction involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to trans-zeatin, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms or plant cell cultures that express the necessary enzymes for glucuronidation. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration.
化学反応の分析
Types of Reactions: trans-Zeatin-O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry: trans-Zeatin-O-beta-D-glucuronide is used in chemical research to study the synthesis and modification of cytokinins. It serves as a model compound for understanding the chemical properties and reactivity of glucuronidated cytokinins.
Biology: In biological research, this compound is used to investigate the role of cytokinins in plant growth and development. It is particularly useful in studies of cell division, shoot and root growth, and leaf senescence .
Industry: In the agricultural industry, this compound is explored for its potential use in enhancing crop yield and improving plant health. It may be used as a plant growth regulator to promote cell division and growth in various crops.
作用機序
trans-Zeatin-O-beta-D-glucuronide exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular activity. This includes promoting cell division, shoot and root growth, and delaying leaf senescence .
類似化合物との比較
trans-Zeatin: The parent compound of trans-Zeatin-O-beta-D-glucuronide, known for its strong cytokinin activity.
cis-Zeatin: An isomer of trans-zeatin with weaker biological activity.
Dihydrozeatin: A hydrogenated form of zeatin with distinct biological properties.
trans-Zeatin-N-glucosides: Glucosylated derivatives of trans-zeatin with varying biological activities
Uniqueness: this compound is unique due to its glucuronidation, which can affect its solubility, stability, and biological activity. This modification may influence its transport and metabolism within plant cells, making it distinct from other cytokinin derivatives.
特性
分子式 |
C16H21N5O7 |
|---|---|
分子量 |
395.37 g/mol |
IUPAC名 |
(2R,4S,5S,6R)-3,4,5-trihydroxy-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O7/c1-7(2-3-17-13-8-14(19-5-18-8)21-6-20-13)4-27-16-11(24)9(22)10(23)12(28-16)15(25)26/h2,5-6,9-12,16,22-24H,3-4H2,1H3,(H,25,26)(H2,17,18,19,20,21)/b7-2+/t9-,10?,11-,12+,16+/m0/s1 |
InChIキー |
SVCYESPMNBVMGC-FLRIIUJZSA-N |
異性体SMILES |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@H]([C@H](C([C@@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


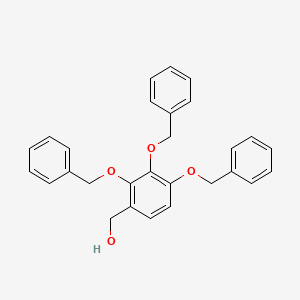
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
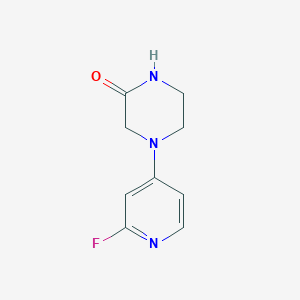



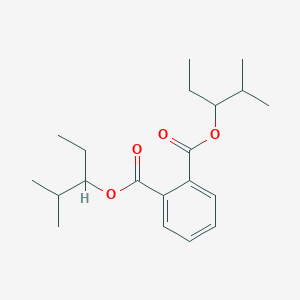

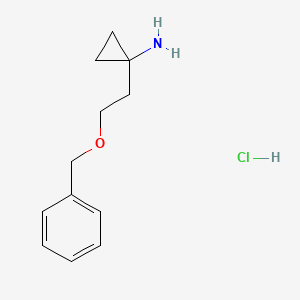

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

